Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane is a chemical compound with the molecular formula C4H11O3PS. It is known for its unique structure, which includes a phosphorane core bonded to butan-2-yloxy and dihydroxy groups, along with a sulfanylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane typically involves the reaction of butan-2-ol with a phosphorus-containing reagent under controlled conditions. One common method is the reaction of butan-2-ol with phosphorus pentasulfide (P2S5) in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures, typically around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene moiety to thiols or other reduced sulfur species.
Substitution: The butan-2-yloxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various alkoxy or aryloxy derivatives.
Scientific Research Applications
Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Butan-2-yloxy-dihydroxy-phosphorane: Lacks the sulfanylidene moiety.
Butan-2-yloxy-sulfanylidene-phosphorane: Lacks the dihydroxy groups.
Dihydroxy-sulfanylidene-phosphorane: Lacks the butan-2-yloxy group.
Uniqueness
Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane is unique due to its combination of butan-2-yloxy, dihydroxy, and sulfanylidene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
44843-57-4 |
---|---|
Molecular Formula |
C4H11O3PS |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
butan-2-yloxy-dihydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O3PS/c1-3-4(2)7-8(5,6)9/h4H,3H2,1-2H3,(H2,5,6,9) |
InChI Key |
LHZXVGBVOKGIRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=S)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.